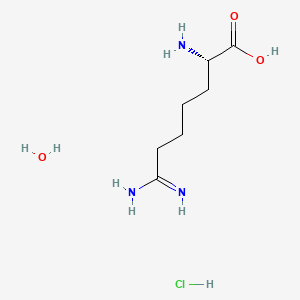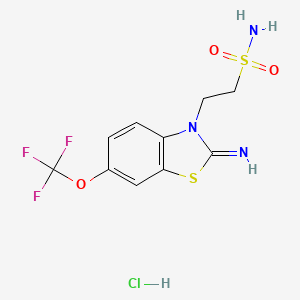
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Core: This is usually achieved by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Trifluoromethoxy Group: This step involves the substitution of a hydrogen atom on the benzene ring with a trifluoromethoxy group, often using a trifluoromethylating agent under specific conditions.
Attachment of the Ethane Sulfonamide Moiety: This step involves the reaction of the benzothiazole derivative with an ethane sulfonamide precursor under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its ability to penetrate biological membranes, while the benzothiazole core interacts with specific enzymes or receptors. The ethane sulfonamide moiety may further modulate its activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzothiazole: A related compound with similar structural features but lacking the ethane sulfonamide moiety.
6-(Trifluoromethoxy)benzo[d]thiazol-2-amine: Another similar compound with slight variations in the functional groups.
Uniqueness
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleethanesulfonamide monohydrochloride is unique due to the combination of the trifluoromethoxy group, the benzothiazole core, and the ethane sulfonamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
130997-40-9 |
|---|---|
Formule moléculaire |
C10H11ClF3N3O3S2 |
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
2-[2-imino-6-(trifluoromethoxy)-1,3-benzothiazol-3-yl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H10F3N3O3S2.ClH/c11-10(12,13)19-6-1-2-7-8(5-6)20-9(14)16(7)3-4-21(15,17)18;/h1-2,5,14H,3-4H2,(H2,15,17,18);1H |
Clé InChI |
CFHRMVGCXFOFOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCS(=O)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


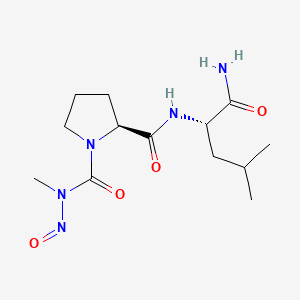
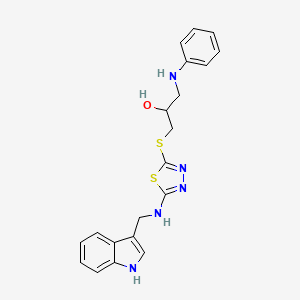
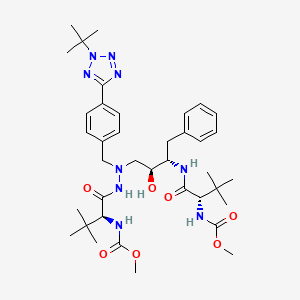
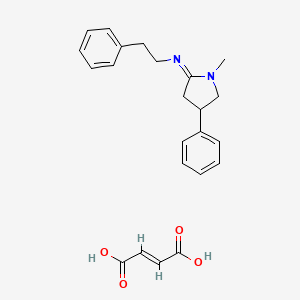
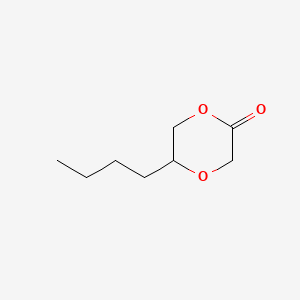

![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12772703.png)

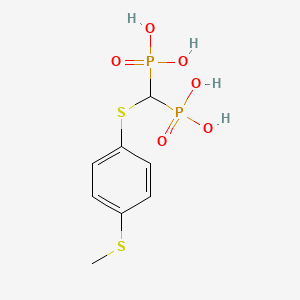
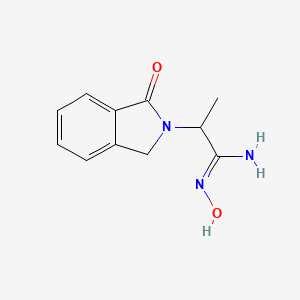

![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)
